7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one
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Overview
Description
The compound 7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one is a complex organic molecule that belongs to the class of flavonoids . Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by multiple hydroxyl groups and a chromen-4-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one typically involves multi-step organic reactions. . Common reagents used in these reactions include various protecting groups, oxidizing agents, and catalysts to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, to produce the flavonoid core, followed by chemical modifications to introduce specific functional groups . This approach can be more sustainable and cost-effective compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound . These derivatives can have different biological activities and applications.
Scientific Research Applications
7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one: has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Investigated for its antioxidant properties and potential to modulate various biological pathways.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Modulation: It can inhibit or activate various enzymes involved in inflammatory and metabolic pathways.
Signal Transduction: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one: is unique due to its specific glycosidic linkages and multiple hydroxyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
63808-23-1 |
---|---|
Molecular Formula |
C26H28O15 |
Molecular Weight |
580.5 g/mol |
IUPAC Name |
7-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one |
InChI |
InChI=1S/C26H28O15/c27-7-18-20(33)21(34)22(41-25-23(35)26(36,8-28)9-37-25)24(40-18)38-11-4-14(31)19-15(32)6-16(39-17(19)5-11)10-1-2-12(29)13(30)3-10/h1-6,18,20-25,27-31,33-36H,7-9H2 |
InChI Key |
YSXNEFJASLJGTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)(CO)O |
melting_point |
259 - 261 °C |
physical_description |
Solid |
Origin of Product |
United States |
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